4-Hydrazino-6-ethoxyquinoline hydrochloride
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Description
4-Hydrazino-6-ethoxyquinoline hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C11H13N3O•HCl and a molecular weight of 239.7 .
Molecular Structure Analysis
The molecular structure of 4-Hydrazino-6-ethoxyquinoline hydrochloride consists of 11 carbon atoms, 14 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .Scientific Research Applications
Synthesis and Transformations
4-Hydrazino-6-ethoxyquinoline hydrochloride is involved in various synthesis and transformation processes. For instance, it is used in the synthesis of 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines through reactions with ethyl acetoacetate and acetone (Avetisyan, Aleksanyan, & Ambartsumyan, 2010). Additionally, it is a key precursor in the synthesis of novel 6-iodoquinazolin-4(3H)-one derivatives with potential antifungal activity (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).
Affinity Adsorbents and Chromatography
In the field of biochemistry, 4-hydrazino-6-ethoxyquinoline hydrochloride is used in the preparation of high-capacity affinity adsorbents. These adsorbents are utilized for affinity chromatography of lectins, demonstrating the compound's application in purification and analysis techniques (Ito, Yamasaki, Seno, & Matsumoto, 1986).
Antimicrobial Agents
Derivatives of 4-hydrazino-6-ethoxyquinoline hydrochloride have been investigated for their antimicrobial properties. For example, 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives, synthesized through reactions with hydrazine hydrate and other compounds, exhibited antimicrobial activities (El-zohry & Abd-Alla, 2007).
Biological Activity and Fluorogenic Substrates
The compound is also involved in the synthesis of fluorogenic substrates for enzyme studies. For instance, it has been used to synthesize peptidylhydrazido derivatives as substrates for histochemical studies of enzymes like dipeptidyl peptidase IV and tripeptidyl peptidase I (Ivanov, Tasheva, Todorova, & Dimitrova, 2009).
properties
IUPAC Name |
(6-ethoxyquinolin-4-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-15-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCSTCOKSPVHML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589073 |
Source
|
Record name | 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-6-ethoxyquinoline hydrochloride | |
CAS RN |
1172910-15-4 |
Source
|
Record name | 6-Ethoxy-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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